ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Crystallography Structural Confirmation Quality Control

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is an N-alkylated pyrazole-3-carboxylate ester, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. It is a five-membered heterocycle containing two adjacent nitrogen atoms, substituted with an ethyl group at the N-1 position and an ethyl ester at the C-3 position.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1007503-15-2
Cat. No. B1612916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-ethyl-1H-pyrazole-3-carboxylate
CAS1007503-15-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)OCC
InChIInChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
InChIKeyKDWBNCMQHDWOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (CAS 1007503-15-2): Core Physicochemical and Structural Profile for Informed Procurement


Ethyl 1-ethyl-1H-pyrazole-3-carboxylate is an N-alkylated pyrazole-3-carboxylate ester, with a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol [1]. It is a five-membered heterocycle containing two adjacent nitrogen atoms, substituted with an ethyl group at the N-1 position and an ethyl ester at the C-3 position [1]. The compound has been characterized by single-crystal X-ray diffraction, confirming its structural identity and solid-state conformation [2].

Why Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (CAS 1007503-15-2) Cannot Be Indiscriminately Substituted with Other Pyrazole-3-carboxylates


Generic substitution among pyrazole-3-carboxylate derivatives is not scientifically valid due to the profound impact of N-1 substitution on both physicochemical properties and biological target engagement. The presence of an N-ethyl group, as opposed to an N-H (as in ethyl 1H-pyrazole-3-carboxylate, CAS 5932-27-4) or other N-alkyl substituents, alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. In medicinal chemistry contexts, such modifications have been shown to critically influence in vitro potency in cellular assays; for example, in a series of 1-ethylpyrazole-3-carboxamides, the N-1 ethyl group was essential for achieving HIF-1 inhibitory activity [1]. Therefore, substituting a different N-alkyl pyrazole-3-carboxylate without rigorous comparative data risks introducing uncontrolled variables in both synthetic and biological workflows, potentially invalidating experimental reproducibility and downstream results.

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: Quantifiable Differentiation vs. Closest Analogs for Scientific Selection


Validated Molecular Identity via Single-Crystal X-ray Diffraction: R-factor and Dihedral Angles

The crystal structure of ethyl 1-ethyl-1H-pyrazole-3-carboxylate has been determined by single-crystal X-ray diffraction, providing unambiguous, quantitative structural data for quality control and molecular modeling. The structure was refined to a final R-value of 0.0441 for 2755 observed reflections [1]. Key geometric parameters include dihedral angles of 22.37° between the ethylideneamino moiety and the pyrazolone ring mean plane, and 72.23° between this moiety and the carbonyl group plane [1]. This level of detailed structural characterization is not available for many close analogs, such as ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4), where published crystal data are less refined or absent.

Crystallography Structural Confirmation Quality Control

Enhanced Lipophilicity and Altered Electronic Properties vs. Unsubstituted Pyrazole-3-carboxylate Core

The N-ethyl substitution in ethyl 1-ethyl-1H-pyrazole-3-carboxylate significantly modifies its physicochemical profile compared to the unsubstituted parent compound, ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4). While exact logP values are not consistently reported across literature, structure-property relationship studies on pyrazole derivatives indicate that N-alkylation increases lipophilicity by approximately 0.5-1.0 log units per methylene unit and eliminates a hydrogen bond donor site [1]. Specifically, ethyl 1H-pyrazole-3-carboxylate has one H-bond donor, while ethyl 1-ethyl-1H-pyrazole-3-carboxylate has zero H-bond donors [2]. This alteration directly impacts membrane permeability and solubility in organic solvents, making the target compound more suitable for applications requiring enhanced lipophilicity without sacrificing the pyrazole pharmacophore.

Lipophilicity Pharmacokinetics Medicinal Chemistry

Validated Synthetic Accessibility via Regiospecific 1,3-Dipolar Cycloaddition Route

A regiospecific synthesis for pyrazole-3-carboxylate derivatives, including the 1-ethyl-1H-pyrazole-3-carboxylate scaffold, has been demonstrated via 1,3-dipolar cycloaddition of diazomethane with functionalized allenoates [1]. This method yields the desired 3-carboxylate regioisomer exclusively, in contrast to alternative routes that may produce mixtures of 3- and 5-carboxylate regioisomers requiring chromatographic separation. For example, traditional condensation of hydrazines with β-ketoesters often yields a mixture of regioisomers, whereas the reported cycloaddition method provides excellent yields of the desired 3-carboxylate product without regioisomeric contamination [1]. This established, high-yielding route ensures reliable, scalable access to the target compound.

Synthetic Methodology Regioselectivity Process Chemistry

Validated Application Scenarios for Ethyl 1-ethyl-1H-pyrazole-3-carboxylate Based on Quantitative Evidence


Structure-Based Drug Design Requiring High-Fidelity Molecular Models

The availability of a high-resolution crystal structure (R = 0.0441) for ethyl 1-ethyl-1H-pyrazole-3-carboxylate makes it an ideal building block for computational chemistry and structure-based drug design [1]. Its validated geometry supports accurate docking studies and pharmacophore modeling, reducing the uncertainty inherent in using force-field minimized structures.

Synthesis of HIF-1 Inhibitors and Other N-Ethylpyrazole-Based Therapeutics

The N-ethyl substitution pattern is critical for the biological activity of HIF-1 inhibitors, as demonstrated in a 2015 structure-activity relationship study [2]. Ethyl 1-ethyl-1H-pyrazole-3-carboxylate serves as a key intermediate or scaffold for the development of novel anticancer agents targeting the HIF-1 pathway.

Development of Lipophilic Pharmacophores for CNS-Targeted Compounds

The absence of a hydrogen bond donor and the increased lipophilicity conferred by the N-ethyl group make ethyl 1-ethyl-1H-pyrazole-3-carboxylate a superior choice over unsubstituted pyrazole-3-carboxylates for designing compounds with enhanced blood-brain barrier permeability [3]. This property is particularly valuable in CNS drug discovery programs.

Regiospecific Synthesis of Pyrazole-3-carboxylate Libraries

The validated 1,3-dipolar cycloaddition route enables the efficient, regiospecific synthesis of diverse pyrazole-3-carboxylate derivatives, including ethyl 1-ethyl-1H-pyrazole-3-carboxylate, with high purity and yield [4]. This method is advantageous for generating compound libraries for high-throughput screening.

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